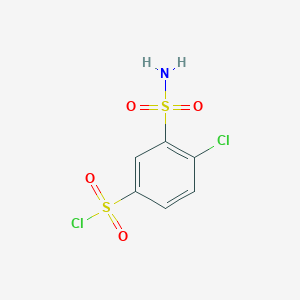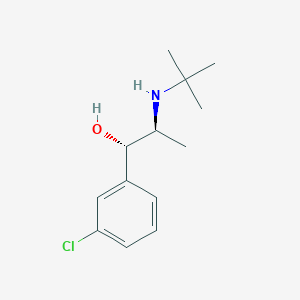
(E)-1-(2-Bromovinyl)-4-methoxybenzene
Overview
Description
(E)-1-(2-Bromovinyl)-4-methoxybenzene, also known as 2-Bromo-4-methoxystyrene (BMS), is an organic compound with a wide range of applications in scientific research. It is a vinyl aromatic compound, which means that it contains a vinyl group (C=C) attached to an aromatic ring. BMS is an important reagent in organic synthesis and has been widely used in the synthesis of many organic compounds. It is also used in the synthesis of polymers, pharmaceuticals, and other materials.
Scientific Research Applications
Esteves, A., Ferreira, E., & Medeiros, M. J. (2007) reported that the controlled-potential reduction of (E)-1-(2-Bromovinyl)-4-methoxybenzene leads to the formation of 2-methoxy-4-methylene-3-phenyl-tetrahydrofuran in their study "Selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives via electrogenerated nickel(I) tetramethylcyclam" (Esteves, Ferreira, & Medeiros, 2007).
Toyota, K., Kawasaki, S., Nakamura, A., & Yoshifuji, M. (2003) utilized a derivative, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, to prepare diphosphene and fluorenylidenephosphine with low-coordinate phosphorus atoms in "Preparation and Properties of Sterically Protected Diphosphene and Fluorenylidenephosphine Bearing the 2, 6-Di-tert-butyl-4-methoxyphenyl Group" (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Lee, C., Zhuang, Z., Kung, M., Plössl, K., Skovronsky, D., Gur, T., Hou, C., Trojanowski, J., Lee, V., & Kung, H. (2001) found that all four isomers of 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, a structurally related compound, showed strong fluorescent labeling of Abeta plaques in the brain of postmortem brain sections of patients with confirmed Alzheimer's Disease in their study "Isomerization of (Z,Z) to (E,E)1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene in strong base: probes for amyloid plaques in the brain" (Lee et al., 2001).
Cheng, X.-w. (2008) described that this compound exhibits inversion twinning and has weak intramolecular hydrogen bonds influencing its molecular conformation in "2-(1-Adamantyl)-4-bromoanisole at 123 K" (Cheng, 2008).
Niknam, K., & Nasehi, T. (2002) demonstrated the use of a related compound, 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene (BABMB), as a catalyst in the ring opening of epoxides with elemental iodine and bromine, affording vicinal iodo- and bromohydrins in "Cleavage of epoxides into halohydrins with elemental iodine and bromine in the presence of 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene (BABMB) as catalyst" (Niknam & Nasehi, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(E)-2-bromoethenyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSBHZNBVJAJND-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6303-59-9 | |
| Record name | NSC43295 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)




![[4-(Methylsulfonylsulfanylmethyl)phenyl]methanol](/img/structure/B15131.png)
![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)
![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)




